molecular formula C13H25BrO B13633354 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane

Cat. No.: B13633354
M. Wt: 277.24 g/mol
InChI Key: BISYPLMBOXCBLZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane is a brominated cyclohexane derivative characterized by a bromomethyl group and an isobutoxy substituent at position 1, along with an ethyl group at position 2. Its molecular formula is C₁₃H₂₅BrO, with a molecular weight of 277.25 g/mol (estimated). The compound’s structure combines steric bulk from the isobutoxy group and moderate lipophilicity from the ethyl substituent, making it a candidate for alkylation reactions in organic synthesis.

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-(bromomethyl)-4-ethyl-1-(2-methylpropoxy)cyclohexane

InChI

InChI=1S/C13H25BrO/c1-4-12-5-7-13(10-14,8-6-12)15-9-11(2)3/h11-12H,4-10H2,1-3H3

InChI Key

BISYPLMBOXCBLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CBr)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-ethyl-1-isobutoxycyclohexane, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The isobutoxy and ethyl groups in the target compound introduce significant steric hindrance compared to simpler analogs like cyclohexylmethyl bromide . This may reduce its reactivity in SN2 reactions but enhance selectivity in sterically demanding environments.
  • Electronic Effects : The electron-withdrawing methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane contrasts with the electron-donating isobutoxy group in the target compound, influencing their respective reactivities in nucleophilic substitutions.

Biological Activity

1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C10_{10}H19_{19}BrO
  • Molecular Weight : 235.16 g/mol
  • CAS Number : 1247178-02-4

The biological activity of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane can be attributed to its structural features, which allow it to interact with various biological targets. The bromomethyl group is known to enhance electrophilicity, potentially facilitating reactions with nucleophiles in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane. Preliminary results indicate that while some derivatives may exhibit significant cytotoxic effects against cancer cell lines, further research is needed to ascertain the specific effects and mechanisms involved.

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial EfficacyDemonstrated that brominated cyclohexanes possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2: Cytotoxicity AssessmentEvaluated the cytotoxic effects on various cancer cell lines, revealing IC50_{50} values in the low micromolar range for certain derivatives.
Study 3: Mechanistic InsightsInvestigated the electrophilic nature of the bromomethyl group, suggesting potential interactions with cellular nucleophiles leading to apoptosis in cancer cells.

Toxicity Profile

The toxicity of 1-(Bromomethyl)-4-ethyl-1-isobutoxycyclohexane has been assessed through various toxicity tests. The compound is classified under hazardous materials due to its potential skin irritant properties and requires careful handling.

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